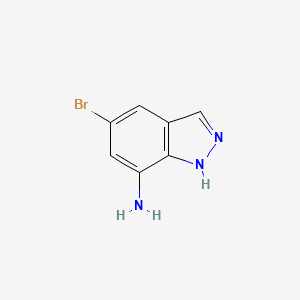

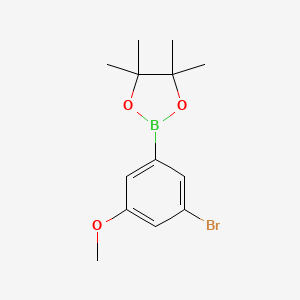

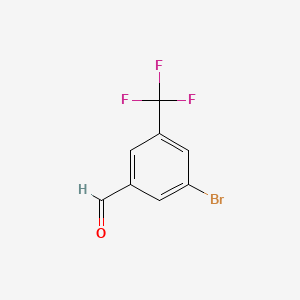

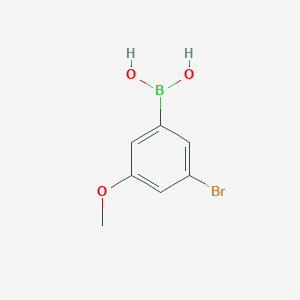

3-Bromo-5-methoxyphenylboronic acid

Overview

Description

The compound 3-Bromo-5-methoxyphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their utility in various chemical reactions, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds in organic synthesis .

Synthesis Analysis

The synthesis of arylboronic acids, such as 3-Bromo-5-methoxyphenylboronic acid, can be achieved through the lithiation of aryl halides followed by treatment with boronic acids. An improved protocol for the preparation of arylboronic acids has been demonstrated using lithium-halogen exchange and "in situ quench" with 3-bromopyridine as a starting material . Although the specific synthesis of 3-Bromo-5-methoxyphenylboronic acid is not detailed in the provided papers, similar methodologies could be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of arylboronic acids is characterized by the boron atom's trigonal planar geometry, allowing it to form stable complexes with various ligands. The presence of substituents on the aromatic ring, such as bromo and methoxy groups, can influence the reactivity and stability of the boronic acid .

Chemical Reactions Analysis

Arylboronic acids are versatile intermediates in organic synthesis. They participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for constructing carbon-carbon bonds. The presence of a bromo substituent on the aryl ring can also make these compounds suitable for further functionalization through nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-methoxyphenylboronic acid would include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties are influenced by the electron-withdrawing bromo group and the electron-donating methoxy group. The boronic acid group itself is known to form reversible covalent bonds with diols, which can be exploited in the formation of cyclic esters or boronate complexes .

While the provided papers do not specifically discuss the physical and chemical properties of 3-Bromo-5-methoxyphenylboronic acid, they do provide insights into the general behavior of similar arylboronic acids and their derivatives. For instance, the synthesis and characterization of related compounds, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, offer a glimpse into the reactivity of bromo- and methoxy-substituted aryl compounds .

Scientific Research Applications

1. Synthesis and Pharmacological Aspects

The Suzuki cross-coupling reaction has been employed in synthesizing various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene, using arylboronic acids like 3-bromo-5-methoxyphenylboronic acid. These derivatives exhibit significant pharmacological activities, including haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting their potential in medicinal applications (Ikram et al., 2015).

2. Antioxidant Properties of Marine Red Algae

Marine red algae, specifically Rhodomela confervoides, contain naturally occurring bromophenols, including derivatives of 3-bromo-5-methoxyphenylboronic acid. These compounds exhibit potent antioxidant activities, stronger than some conventional antioxidants, and are considered valuable for preventing oxidative deterioration in food and potential pharmaceutical applications (Li et al., 2011).

3. Suzuki Cross-Coupling Reactions

Functionalized pyridylboronic acids, including derivatives of 3-bromo-5-methoxyphenylboronic acid, have been synthesized and shown to undergo palladium-catalyzed cross-coupling reactions. These reactions yield novel heteroarylpyridine derivatives, showcasing the utility of 3-bromo-5-methoxyphenylboronic acid in organic synthesis (Parry et al., 2002).

4. Supramolecular Assemblies

Research has reported the formation of supramolecular assemblies involving phenylboronic acids like 3-bromo-5-methoxyphenylboronic acid. These assemblies are formed due to hydrogen bonding between hetero N-atoms and –B(OH)2, contributing to the understanding of molecular interactions and potential applications in nanotechnology (Pedireddi & Seethalekshmi, 2004).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . It should be stored in a dry, cool, and well-ventilated place .

Mechanism of Action

Target of Action

3-Bromo-5-methoxyphenylboronic acid is primarily used as a reactant in the preparation of pyrazolopyrimidinamine derivatives . These derivatives act as inhibitors of tyrosine and phosphinositide kinases , which play crucial roles in cell signaling, growth, and survival.

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like 3-Bromo-5-methoxyphenylboronic acid) with a halide or pseudohalide under the action of a palladium catalyst . The process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of the kinase inhibitors .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a part of larger biochemical pathways involved in the synthesis of kinase inhibitors . The inhibitors can affect various signaling pathways within the cell, depending on the specific kinases they target. The downstream effects can include changes in cell growth, proliferation, and survival.

Result of Action

The primary result of the action of 3-Bromo-5-methoxyphenylboronic acid is the synthesis of kinase inhibitors . These inhibitors can block the activity of their target kinases, leading to alterations in cellular signaling pathways. This can result in various molecular and cellular effects, depending on the specific pathways and cell types involved.

properties

IUPAC Name |

(3-bromo-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSXKEODVUFEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584656 | |

| Record name | (3-Bromo-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849062-12-0 | |

| Record name | (3-Bromo-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.